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Compound of Interest

Compound Name: Sorbinil

CAS No.: 68367-52-2

Cat. No.: B1682154 Get Quote

Status: Archived Clinical Candidate / Reference Standard Compound ID: CP-45,634 (Pfizer)

Class: Spirohydantoin Aldose Reductase Inhibitor (ARI)

Executive Summary
Sorbinil is a potent, reversible inhibitor of Aldose Reductase (ALR2), the rate-limiting enzyme

of the polyol pathway. Although its clinical development for diabetic neuropathy was halted in

Phase III due to idiosyncratic hypersensitivity reactions (Stevens-Johnson syndrome, toxic

epidermal necrolysis), it remains the gold-standard reference compound for in vitro ARI

screening and structural biology.

This guide details the mechanistic basis of Sorbinil’s action, provides a validated

spectrophotometric protocol for assessing ALR2 inhibition, and analyzes the specific toxicity

profile that differentiates it from newer ARIs.

Molecular Mechanism of Action
Sorbinil functions as a non-competitive or mixed-type inhibitor relative to the aldehyde

substrate, and a competitive inhibitor relative to the hydantoin-binding site.

Binding Kinetics
Target: ALR2 (AKR1B1).
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Selectivity: Highly selective for ALR2 over ALR1 (Aldehyde Reductase).[1]

Affinity (

): Approximately 30 nM (

M) at physiological pH.

pH Dependence: Inhibition is pH-sensitive. The

of the hydantoin ring is ~8.0. Binding affinity decreases as pH increases above 7.5,
indicating the protonated (neutral) form or a specific tautomer is critical for the hydrophobic
pocket interaction.

Structural Docking
Sorbinil binds to the "Anion Binding Pocket" of ALR2. Unlike "Specificity Pocket" inhibitors (like

Fidarestat), Sorbinil interacts rigidly:

Hydantoin Ring: Forms hydrogen bonds with Trp-111 and His-110.

Chromane Ring: Occupies the hydrophobic cleft lined by Trp-20 and Phe-122.

Mechanism: It locks the enzyme-coenzyme complex (E-NADPH), preventing the oxidation of

NADPH and the reduction of glucose.

The Polyol Pathway & Pathophysiology
Under normoglycemic conditions, glucose is phosphorylated by hexokinase.[1] In

hyperglycemic (diabetic) states, hexokinase is saturated, shunting excess glucose into the

Polyol Pathway.[1]

Pathway Visualization
The following diagram illustrates the flux of glucose through the pathway and the specific

blockade point of Sorbinil.
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Figure 1: The Polyol Pathway. Sorbinil inhibits the conversion of Glucose to Sorbitol,

preventing NADPH depletion and osmotic stress.

Experimental Framework: Validated Inhibition Assay
To evaluate Sorbinil or screen new compounds against it, use this self-validating

spectrophotometric protocol.

Principle
ALR2 activity is measured by monitoring the decrease in absorbance at 340 nm, corresponding

to the oxidation of NADPH to NADP+.

Reagents & Preparation
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Reagent Concentration Role Notes

Phosphate Buffer 100 mM (pH 6.2) Reaction Medium

Lower pH (6.2)

optimizes Vmax for

ALR2.

Lithium Sulfate 0.4 M Stabilizer

Critical for stabilizing

the enzyme structure

during assay.

NADPH 0.15 mM Cofactor
Prepare fresh; light

sensitive.

DL-Glyceraldehyde 10 mM Substrate

Preferred over

glucose for in vitro

kinetics due to higher

affinity (

).

Sorbinil Stock 10 mM in DMSO Test Compound
Serial dilute for IC50

determination.

Step-by-Step Protocol
Blanking: Calibrate spectrophotometer to zero using a cuvette containing buffer and NADPH

(no enzyme).

Incubation: In a quartz cuvette, mix:

700 µL Buffer (with LiSO4)

100 µL NADPH

100 µL Enzyme Source (Recombinant ALR2 or Rat Lens Homogenate)

10 µL Sorbinil (or DMSO vehicle)

Baseline: Incubate at 30°C for 5 minutes to check for non-specific NADPH oxidation.
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Initiation: Add 100 µL DL-Glyceraldehyde to start the reaction.

Measurement: Record

for 3–5 minutes (linear phase).

Calculation:

Experimental Workflow Visualization
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Figure 2: Spectrophotometric Assay Workflow for ALR2 Inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1682154?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Data & Toxicology
Sorbinil is highly potent but failed due to toxicity.[2] Understanding this distinction is vital for

drug design.

Potency Comparison (Human Recombinant ALR2)
Compound IC50 (nM)

Selectivity
(ALR2/ALR1)

Status

Sorbinil 10 - 50 High Reference Tool

Tolrestat 15 - 60 Moderate
Withdrawn (Liver

toxicity)

Epalrestat ~100 Moderate
Approved

(Japan/India)

Fidarestat 9 - 30 Very High Investigational

The "Sorbinil Reaction" (Hypersensitivity)
Approximately 10% of patients develop a hypersensitivity syndrome (fever, rash,

lymphadenopathy) within the first few weeks of exposure.

Cause: Not due to ALR2 inhibition.

Mechanism: The hydantoin ring is oxidatively metabolized (likely by CYP450s) into a reactive

intermediate (arene oxide).

Outcome: In patients with specific detoxification defects (e.g., epoxide hydrolase deficiency),

this intermediate binds covalently to cellular proteins, triggering an immune response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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